

Application Notes: Tungsten-182 as a Tracer in Ocean Island Basalts

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Compound of Interest

Compound Name: Tungsten-182

Cat. No.: B076582

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Introduction

The short-lived ^{182}Hf - ^{182}W isotope system, with a half-life of 8.9 million years for Hafnium-182 (^{182}Hf), serves as a powerful tool for investigating early Earth differentiation processes that occurred within the first ~60 million years of our solar system's history.[1][2] Hafnium (Hf) is a lithophile element, meaning it preferentially partitions into the silicate mantle, while Tungsten (W) is moderately siderophile, causing it to partition into the metallic core during planetary formation.[3][4] This elemental fractionation led to a higher Hf/W ratio in the mantle compared to the core.

The decay of now-extinct ^{182}Hf to ^{182}W in the silicate mantle resulted in the mantle developing a more radiogenic ^{182}W signature compared to the core.[2][3] This fundamental difference is the basis for using ^{182}W as a tracer for core-mantle interaction. The isotopic composition is expressed as $\mu^{182}\text{W}$, which represents the parts-per-million (ppm) deviation of the $^{182}\text{W}/^{184}\text{W}$ ratio of a sample from a terrestrial standard.[1] The Earth's core is expected to have a highly negative $\mu^{182}\text{W}$ value of approximately -200 to -220, while the modern upper mantle is considered to have a $\mu^{182}\text{W}$ value of approximately 0.[5][6]

Application: Tracing Core-Mantle Interaction

Ocean Island Basalts (OIBs) are lavas erupted at volcanic hotspots, many of which are thought to be the surface expression of hot mantle plumes originating from the deep mantle, possibly from the core-mantle boundary (CMB).[7] High-precision tungsten isotope measurements of

OIBs from various locations, including Hawaii, Samoa, Iceland, and Réunion, have revealed significant negative $\mu^{182}\text{W}$ anomalies, with values ranging down to -23 ppm.[6][8][9]

These negative $\mu^{182}\text{W}$ signatures in OIBs are interpreted as evidence that their mantle plume sources have incorporated material with a core-like isotopic composition.[5][10] The prevailing hypothesis is that mantle plumes entrain small amounts (~0.8 wt.%) of outer core material as they ascend from the CMB.[6][9] This core-derived material, with its distinctly negative $\mu^{182}\text{W}$ signature, is then transported to the upper mantle, where it melts and imparts its isotopic fingerprint to the resulting OIBs.

The core-mantle interaction hypothesis is further supported by correlations between negative $\mu^{182}\text{W}$ anomalies and other geochemical tracers associated with a deep, primitive mantle source, most notably high $^3\text{He}/^4\text{He}$ ratios.[8][11] This correlation suggests a common origin for these distinct geochemical signatures, pointing towards the entrainment of ancient, core-proximal domains within mantle plumes.[8][12] While alternative theories, such as the preservation of early mantle silicate differentiation or nucleosynthetic heterogeneities, have been proposed, the lack of correlated anomalies in other isotopes (like ^{183}W) and the strong link to other core-sensitive tracers make core-mantle interaction the most widely accepted explanation for the observed ^{182}W deficits in OIBs.[7][13]

Data Presentation

Table 1: **Tungsten-182** Isotope Data for select Ocean Island Basalts (OIBs)

Location / Volcano	Sample Type	$\mu^{182}\text{W}$ (ppm)	Reference
Hawaii			
Kilauea	Basalt (BHVO-2)	-1.9 ± 4.2	[3]
Loihi, Ofu (Samoa)	Basalt	down to -23	[9]
Mauna Kea	Basalt	deficits observed	[1]
Samoa			
Ofu	Basalt	-18 ± 4	[8][11]
Iceland			
General	Basalt	down to -12.9	[8][14]
Baffin Island (Plume Head)	Basalt	-2.7 ± 6.6	[15]
Réunion			
Piton de la Fournaise	Basalt	down to -9 ± 4	[3][16]
Kerguelen			
Monts Aubert de la Rue	Basalt	-8.5 ± 4.1	[3]
Canary Islands			
General	Basalt	Positive values	[6]

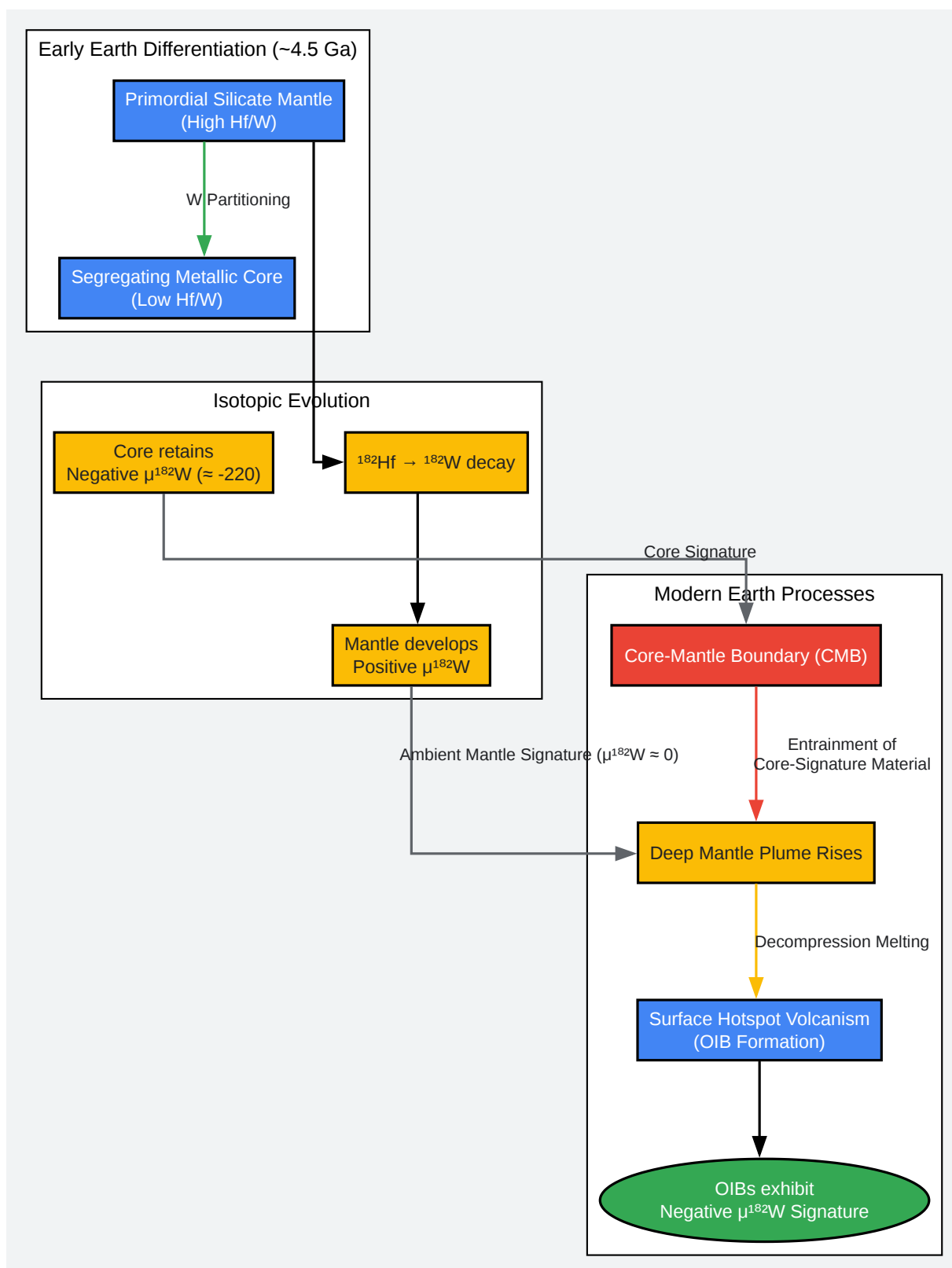
Note: $\mu^{182}\text{W}$ values are reported as the parts-per-million deviation from the $^{182}\text{W}/^{184}\text{W}$ ratio of a terrestrial standard. Errors represent 2 standard deviations or 2 standard errors as reported in the original studies.

Table 2: Correlated Geochemical Data in select Ocean Island Basalts

Location	$\mu^{182}\text{W}$ Anomaly	$^3\text{He}/^4\text{He}$ Ratio (R/RA)	Other Notable Tracers	Reference
Hawaii, Samoa, Iceland	Negative	High (>20)	Negatively correlated with $\mu^{182}\text{W}$	[8][11]
Réunion, Kerguelen	Negative	Moderate to High	Correlation with Fe/Mn ratios	[6]
Baffin Island	Near-zero	Exceptionally High (~50)	Decoupling of W and He isotopes	[15]

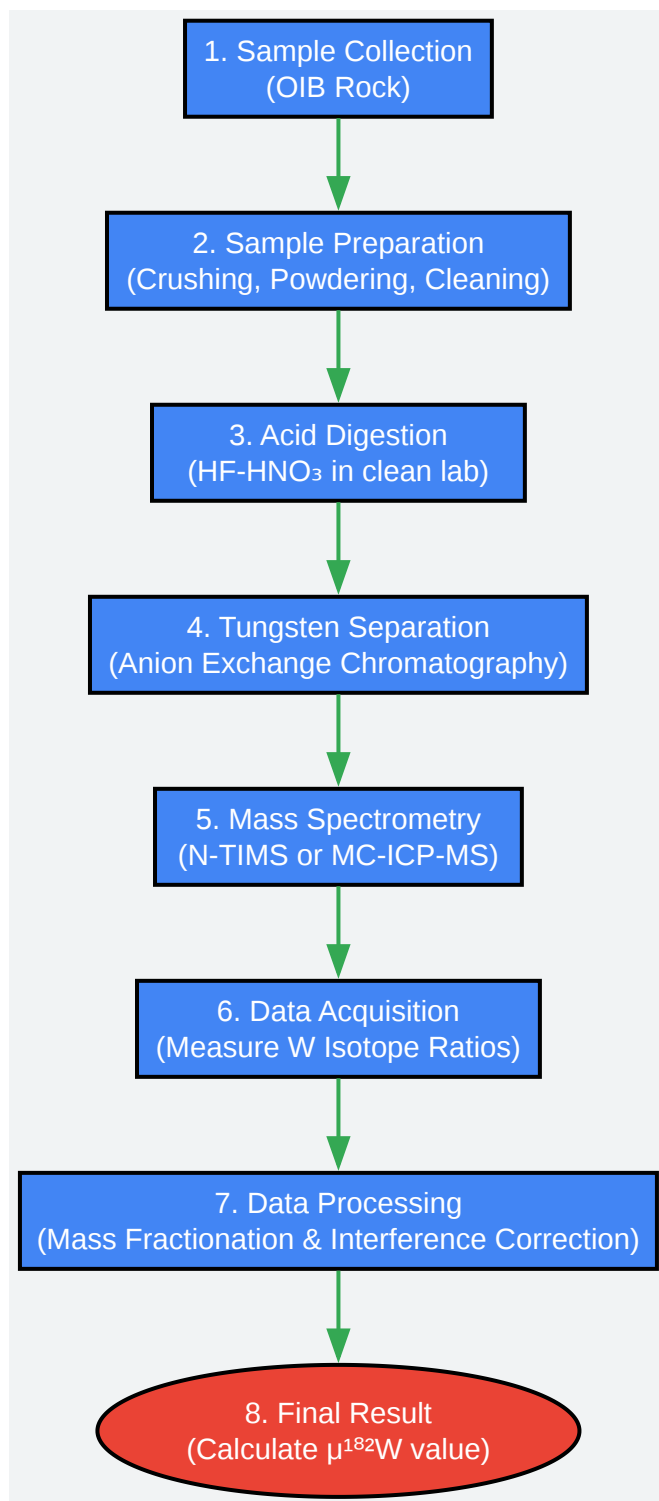
Note: R/RA is the $^3\text{He}/^4\text{He}$ ratio of the sample normalized to the atmospheric ratio.

Visualizations



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Caption: Origin and transport of the negative $\mu^{182}\text{W}$ anomaly in Ocean Island Basalts.



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Caption: Experimental workflow for high-precision **Tungsten-182** analysis in basalts.

Experimental Protocols

The following protocols are generalized from methodologies reported for high-precision tungsten isotope analysis.^{[17][18][19][20]} Researchers should consult specific literature for detailed modifications and safety procedures. All work must be conducted in a clean laboratory environment to prevent contamination.

1. Sample Preparation

- **Initial Cleaning:** Remove any weathered surfaces from the basalt sample using a rock saw with a diamond blade, cooled with deionized water.
- **Crushing:** Break the cleaned rock chips into smaller fragments (<1 cm) using a hardened steel pestle and mortar or a jaw crusher with steel plates.
- **Leaching (Optional but Recommended):** To remove potential surface contamination or alteration products, leach the crushed chips in a dilute acid solution (e.g., 6M HCl) at room temperature, followed by thorough rinsing with ultrapure water.^[1]
- **Pulverization:** Grind the cleaned, dried chips to a fine, homogeneous powder (<200 mesh) using an agate or ceramic shatterbox or mill.
- **Homogenization:** Ensure the final powder is well-mixed before weighing for digestion.

2. Sample Digestion

- **Weighing:** Accurately weigh approximately 20-400 mg of the rock powder into a clean Savillex® PFA beaker.^{[17][18]} The exact amount will depend on the expected tungsten concentration of the sample.
- **Acid Digestion:**
 - Add a concentrated HF-HNO₃ acid mixture (e.g., 3:1 ratio) to the beaker.
 - Seal the beaker and place it on a hotplate at a moderate temperature (e.g., 120-150°C) for 48-72 hours, or until complete dissolution is achieved.
 - Carefully uncap the beaker and evaporate the solution to dryness.

- Perform one or more aqua regia (HCl-HNO_3) steps to break down any remaining fluorides, evaporating to dryness after each step.
- Final Dissolution: Dissolve the final residue in a known volume of a suitable acid, typically 6M HCl, to prepare it for chromatography.

3. Tungsten Separation (Two-Column Chromatography)

This procedure is crucial for isolating tungsten from matrix elements and elements that cause isobaric interferences during mass spectrometry (e.g., Os, Hf, Ta, Re).[\[17\]](#)[\[19\]](#)

Column 1: Anion Exchange (e.g., AG1-X8 resin)

- Column Preparation: Prepare a column with a suitable amount of pre-cleaned AG1-X8 (200-400 mesh) anion exchange resin.
- Conditioning: Condition the resin with 6M HCl.
- Sample Loading: Load the dissolved sample solution (in 6M HCl) onto the column.
- Matrix Elution: Wash the column with 6M HCl followed by concentrated HCl to elute the bulk of the matrix elements.
- Tungsten Elution: Elute the tungsten fraction using a mixture of concentrated HCl and HF (e.g., 0.5M HCl - 0.5M HF).
- Drying and Redissolution: Evaporate the collected W fraction to dryness and redissolve in an appropriate acid for the next column.

Column 2: TEVA Resin (Optional but recommended for high purity)

- Purpose: This step further purifies W from interfering elements like Mo.[\[19\]](#)
- Column Preparation: Prepare a smaller column with TEVA resin.
- Loading and Elution: Load the W fraction from the first column and elute using a sequence of acids as determined by established protocols to isolate W.

4. High-Precision Isotope Analysis by N-TIMS

Negative Thermal Ionization Mass Spectrometry (N-TIMS) is the preferred method for achieving the highest precision for W isotope measurements.[\[17\]](#)[\[21\]](#)

- Filament Preparation: Use single Rhenium (Re) filaments that have been rigorously outgassed at high temperatures (>4.5 A) for an extended period (>48 hours) to reduce background signals.[\[20\]](#)
- Sample Loading:
 - Load a purified W aliquot (target of >30 ng W) onto the Re filament.[\[17\]](#)[\[18\]](#)
 - Add an activator solution (e.g., containing La and Gd) to enhance the ionization of W as a tri-oxide species (WO_3^-).[\[20\]](#)
- Mass Spectrometry:
 - Introduce the filament into the TIMS source.
 - Bleed a small amount of oxygen into the source to promote the stable formation of WO_3^- ions.[\[20\]](#)
 - Measure the ion beams for masses corresponding to the WO_3^- isotopologues (e.g., $^{182}\text{W}^{16}\text{O}_3^-$, $^{183}\text{W}^{16}\text{O}_3^-$, $^{184}\text{W}^{16}\text{O}_3^-$, $^{186}\text{W}^{16}\text{O}_3^-$) using a multi-collector setup with Faraday cups, often incorporating high-ohm resistors (10^{11} to $10^{13} \Omega$) for small beam measurements.[\[17\]](#)[\[20\]](#)
- Data Reduction:
 - Interference Correction: Correct for any isobaric interferences from ReO_3^- and TaO_3^- .[\[20\]](#)
 - Oxygen Isotope Correction: Accurately correct for the contribution of ^{17}O and ^{18}O to the measured ion beams.[\[19\]](#)
 - Mass Fractionation Correction: Correct for instrumental mass bias by normalizing the measured ratios to a constant stable isotope ratio, typically $^{186}\text{W}/^{183}\text{W} = 1.9859$.[\[20\]](#)

- $\mu^{182}\text{W}$ Calculation: Calculate the final $\mu^{182}\text{W}$ value by comparing the fractionation-corrected $^{182}\text{W}/^{184}\text{W}$ ratio of the sample to that of a bracketing standard (e.g., Alfa Aesar W standard) measured in the same analytical session. The deviation is expressed in parts per million (ppm).

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